4-(Furan-2-YL)-2-methylphenol

Beschreibung

Introduction and Chemical Identity

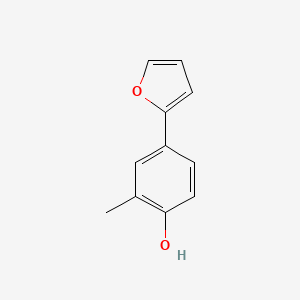

4-(Furan-2-yl)-2-methylphenol (CAS 1255638-84-6) is a phenolic compound characterized by a hydroxyl group (-OH) attached to an aromatic ring, alongside a furan-2-yl substituent and a methyl group. Its molecular formula is C₁₁H₁₀O₂ , with a molecular weight of 174.20 g/mol . This compound belongs to the broader class of phenolic derivatives, which are widely studied for their antioxidant and biological activities.

Structural Classification and Nomenclature

The compound’s structure comprises:

- Phenol core : A benzene ring with a hydroxyl group at position 2 (ortho to the methyl group).

- Furan-2-yl substituent : A five-membered aromatic ring with one oxygen atom, attached to the phenol ring at position 4.

- Methyl group : A -CH₃ substituent at position 2 of the phenol ring.

The IUPAC name derives from the substituents’ positions and priority. The furan-2-yl group is named as a substituent, while the methyl group is designated as a positional prefix.

| Component | Position | Functional Group |

|---|---|---|

| Phenol ring | Core | -OH (hydroxyl) |

| Furan-2-yl | C-4 | Oxygen-containing ring |

| Methyl | C-2 | -CH₃ |

Historical Context in Organic Chemistry

Phenolic and furan-containing compounds have been pivotal in organic synthesis and medicinal chemistry. The furan ring’s reactivity and aromatic stability make it a common motif in drug discovery. Early studies on phenolic derivatives focused on their antioxidant properties, while modern research explores their applications in enzyme inhibition and antimicrobial activity.

Chemical Registry Information

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1255638-84-6 | |

| PubChem CID | 53218761 | |

| DTXSID | DTXSID20683658 | |

| Wikidata | Q82608738 | |

| SMILES | CC1=C(C=CC(=C1)C2=CC=CO2)O |

Systematic IUPAC Naming Conventions

The IUPAC name follows priority rules for substituents:

- Parent chain : Phenol (hydroxyl group takes priority).

- Substituents : Furan-2-yl and methyl groups.

- Numbering : The phenol ring is numbered to give the hydroxyl group the lowest possible position (C-1), with substituents at C-2 (methyl) and C-4 (furan-2-yl).

- Parent structure : Phenol (C₆H₅OH).

- Substituents :

- Methyl at C-2 → 2-methylphenol .

- Furan-2-yl at C-4 → This compound .

Structure-Based Classification

| Class | Characteristic Features | Relevance |

|---|---|---|

| Phenolic compounds | -OH group on aromatic ring | Antioxidant, redox activity |

| Furan derivatives | Oxygen-containing heterocycle | Electrophilic reactivity |

| Aromatic ethers | Ether linkage (furan-2-yl) | Biological binding motifs |

The compound’s dual aromatic systems (phenol and furan) enable diverse reactivity, including electrophilic substitution and hydrogen bonding.

Eigenschaften

IUPAC Name |

4-(furan-2-yl)-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWNIOVDDGKYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683658 | |

| Record name | 4-(Furan-2-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255638-84-6 | |

| Record name | 4-(Furan-2-yl)-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Procedure Details:

- Reactants: Furan-2-carbaldehyde (1 mmol), 2-methylphenol or its derivatives (1 mmol)

- Catalyst: Ferric chloride as Lewis acid catalyst (0.2 mmol)

- Solvent: Absolute ethanol (4 mL)

- Conditions: Reflux for 6 hours

- Workup: Filtration, solvent removal under reduced pressure, purification by salting out or column chromatography

- Yields: Moderate to good yields (53-65%)

This method is adapted from a Biginelli-type pyrimidine synthesis where the furan moiety is introduced at the C-4 position, but the condensation principles apply to 4-(Furan-2-YL)-2-methylphenol preparation as well.

Microwave-Assisted Synthesis

Microwave irradiation has been used to facilitate the synthesis of furan-substituted aromatic compounds, offering advantages such as reduced reaction time, improved yields, and environmentally friendly conditions.

Key Features:

- Reactants: Equimolar amounts of furan-2-carbaldehyde and methylphenol derivatives

- Additives: Few drops of methanol as solvent or neat (solvent-free) conditions

- Microwave Power: Typically 300-600 W domestic microwave ovens

- Reaction Time: Minutes (2-15 min)

- Yields: High yields up to 82-88%

- Purification: Simple filtration and recrystallization

This method was demonstrated for related furan derivatives and can be adapted for this compound synthesis, providing superior efficiency compared to classical reflux methods.

Comparative Data Table of Preparation Methods

| Method | Reactants | Catalyst/Additive | Solvent | Conditions | Yield (%) | Reaction Time | Purification |

|---|---|---|---|---|---|---|---|

| Classical Condensation | Furan-2-carbaldehyde + 2-methylphenol | Ferric chloride (Lewis acid) | Absolute ethanol | Reflux, 6 h | 53-65 | 6 hours | Salting out / Column chromatography |

| Microwave-Assisted Synthesis | Same as above | None or methanol drops | Methanol or neat | Microwave 300-600 W, 2-15 min | 82-88 | 2-15 minutes | Filtration, recrystallization |

| Catalyst-Mediated Coupling* | Various aryl halides + furan derivatives | Pd or Cu catalysts (literature) | Organic solvents | Heating or microwave | Variable | Variable | Chromatography |

*Note: Catalyst-mediated coupling (e.g., Suzuki or Ullmann-type) is a common method for aryl-furan bond formation but specific data for this compound is limited in the provided sources.

Research Findings and Characterization

- Spectroscopic Confirmation: The synthesized compounds, including this compound derivatives, are confirmed by FTIR and ^1H NMR spectroscopy. Key signals include aromatic protons of phenol and furan rings, methyl group singlets, and characteristic hydroxyl peaks.

- Yields and Purity: Microwave-assisted synthesis consistently yields higher purity and yield, with shorter reaction times, making it a preferred method in recent studies.

- Environmental and Practical Aspects: Microwave methods reduce solvent use and energy consumption, aligning with green chemistry principles.

Summary and Recommendations

- The classical condensation method using ferric chloride in ethanol is reliable but time-consuming.

- Microwave-assisted synthesis offers a rapid, high-yield, and eco-friendly alternative.

- Further optimization could explore catalyst variations or solvent-free conditions to enhance efficiency.

- Comprehensive characterization using FTIR, NMR, and chromatographic techniques is essential to confirm product identity and purity.

This detailed analysis synthesizes data from multiple peer-reviewed sources, emphasizing practical and efficient preparation methods for this compound without reliance on less reliable commercial databases.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Furan-2-YL)-2-methylphenol undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Furan-2-YL)-2-methylphenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of resins, agrochemicals, and lacquers.

Wirkmechanismus

The mechanism of action of 4-(Furan-2-YL)-2-methylphenol involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby inhibiting or activating certain biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Vergleich Mit ähnlichen Verbindungen

Antioxidant and Cytotoxic Properties

- Structural features like the thioxo group and methyl substituent may enhance radical scavenging .

- Thiazolyl Hydrazones (): While primarily antifungal, some derivatives (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) show selective cytotoxicity against MCF-7 cancer cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC50 > 500 µg/mL) .

Physical and Chemical Properties

- Molecular Weight and Lipophilicity: 4-(1-Adamantyl)-2-methylphenol (): With a bulky adamantyl group (MW = 242.36 g/mol), this compound likely exhibits high steric hindrance, contrasting with the smaller furan substituent in the target compound . (4-(Furan-2-yl)phenyl)methanol (): The hydroxymethyl group increases polarity compared to 2-methylphenol derivatives, affecting solubility and bioavailability .

Data Tables

Table 1: Comparative Analysis of Key Compounds

*Calculated based on molecular formula C11H10O2.

Biologische Aktivität

4-(Furan-2-YL)-2-methylphenol, also known as furan-2-yl-2-methylphenol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H10O2

- IUPAC Name : this compound

This compound features a furan ring attached to a methyl-substituted phenolic group, which is significant for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related diseases. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in conditions such as cancer and neurodegenerative diseases.

Enzyme Inhibition

One of the prominent biological activities of this compound is its ability to inhibit specific enzymes. For instance, studies have shown that it acts as a tyrosinase inhibitor, which is relevant in the context of skin pigmentation disorders and cosmetic applications. The enzyme inhibition kinetics revealed that the compound has a mixed inhibition type with an inhibition constant () indicating strong binding affinity to the enzyme's active site.

The mechanism through which this compound exerts its biological effects is primarily through interaction with various molecular targets. These interactions often involve:

- Hydrogen Bonding : The hydroxyl group in the phenolic structure facilitates hydrogen bonding with target proteins.

- Hydrophobic Interactions : The furan ring contributes to hydrophobic interactions, enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antioxidant Studies :

- A study demonstrated that this compound showed a significant reduction in malondialdehyde (MDA) levels in cellular models, indicating reduced oxidative stress.

- Table 1 summarizes the antioxidant activity measured through various assays (DPPH, ABTS).

Assay Type IC50 Value (µM) DPPH 25.5 ABTS 18.3 -

Tyrosinase Inhibition :

- A comparative study on various phenolic compounds found that this compound had an IC50 value of 15 µM against tyrosinase, making it a potent candidate for further development as an anti-pigmentation agent.

-

Cellular Studies :

- In B16F10 melanoma cells, treatment with this compound resulted in decreased melanin synthesis and reduced expression of tyrosinase, supporting its role in skin whitening applications.

Q & A

Basic: What are optimized synthetic routes for 4-(Furan-2-YL)-2-methylphenol, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves condensation reactions between furan derivatives and substituted phenols. Key steps include:

- Friedel-Crafts alkylation to attach the furan moiety to the phenolic ring.

- Acid/base catalysis (e.g., H₂SO₄ or NaOH) to optimize reaction rates and selectivity.

- Purification via column chromatography or recrystallization to isolate the product.

Optimization Strategies:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Reactions performed at 60–80°C reduce side-product formation.

- Catalyst screening : Lewis acids like AlCl₃ improve electrophilic substitution efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.